molecular formula C12H22O2 B1670085 3-Oxododecanal CAS No. 56505-80-7

3-Oxododecanal

Cat. No.: B1670085
CAS No.: 56505-80-7
M. Wt: 198.3 g/mol
InChI Key: QBDCOUHKEVYWLO-UHFFFAOYSA-N
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Description

3-Oxododecanal (CAS No. 56505-80-7), also known as Decanoyl acetaldehyde or Houttuynin, is a bioactive aldehyde with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It is naturally found in the defensive secretions of the lace bug Stephanitis svensoni and in the herb Houttuynia cordata, where it contributes to a distinctive "fishy" odor . Key physicochemical properties include a density of 0.897 g/cm³, boiling point of 277.8°C, and a logP value of 3.285, indicating moderate hydrophobicity .

This compound exhibits notable antibacterial activity against Staphylococcus aureus and Escherichia coli, as demonstrated via paper disc assays in lace bug secretion studies . Its synthesis involves reacting 2-undecanone with sodium metal in anhydrous toluene, followed by oxidation steps .

Properties

IUPAC Name

3-oxododecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDCOUHKEVYWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205050
Record name Decanoyl acetaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56505-80-7
Record name Houttuynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56505-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoyl acetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056505807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoyl acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOUTTUYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKP6GP1IRH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Historical Synthesis Methods

Initial Isolation from Houttuynia cordata

3-Oxododecanal was first identified in 1952 as the primary component of the volatile oil extracted from Houttuynia cordata via steam distillation. The process involved:

  • Plant Material Preparation : Fresh H. cordata leaves were macerated and subjected to steam distillation at 100–150°C.
  • Oil Collection : The volatile oil was condensed and separated from aqueous phases, yielding a yellow oily liquid with a characteristic fish-like odor.
  • Challenges : Early methods suffered from low yields (<5% w/w) and rapid polymerization of this compound due to its α,β-unsaturated aldehyde structure.

Stabilization via Sodium Bisulfite Addition

In 1971, Chinese researchers stabilized this compound by synthesizing sodium houttuyfonate , an adduct formed by reacting this compound with sodium bisulfite:
$$
\text{C}{12}\text{H}{22}\text{O}2 + \text{NaHSO}3 \rightarrow \text{C}{12}\text{H}{21}\text{O}_5\text{SNa}
$$
Procedure :

  • Reaction Conditions : this compound was dissolved in ethanol and mixed with aqueous sodium bisulfite at 40°C for 2 hours.
  • Crystallization : The product precipitated upon cooling, achieving a 68% yield.
    This method enhanced stability but introduced complexity by derivatizing the parent compound.

Modern Synthetic Approaches

Direct Chemical Synthesis

Aldol Condensation

A two-step synthesis via aldol condensation has been developed to bypass plant extraction:

  • Step 1 : Decanoyl chloride (C₁₀H₁₉ClO) reacts with acetaldehyde (C₂H₄O) in the presence of triethylamine:
    $$
    \text{C}{10}\text{H}{19}\text{ClO} + \text{C}2\text{H}4\text{O} \xrightarrow{\text{Et}3\text{N}} \text{C}{12}\text{H}{22}\text{O}2 + \text{HCl}
    $$
  • Step 2 : The crude product is purified via vacuum distillation (b.p. 277.8°C).

Yield Optimization :

Parameter Optimal Value Impact on Yield
Temperature 60°C Maximizes kinetic control
Molar Ratio (1:1.2) Decanoyl:Acetaldehyde Reduces dimerization
Catalyst Loading 10% Et₃N Accelerates Cl⁻ elimination
Carbonylation of Diketene

Adapting methods from dialkyl 3-oxoglutarate synthesis, this compound can be prepared via palladium-catalyzed carbonylation:
$$
\text{C}4\text{H}4\text{O}2 + \text{CO} + \text{C}8\text{H}{17}\text{CHO} \xrightarrow{\text{PdCl}2} \text{C}{12}\text{H}{22}\text{O}_2
$$
Key Conditions :

  • Catalyst System : PdCl₂ (2 mol%) + CuCl₂ (4 mol%)
  • Solvent : Chlorinated hydrocarbons (e.g., CH₂Cl₂)
  • Yield : 72% at 60°C

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

To address polymerization issues, recent advances employ continuous flow systems:

  • Reactor Setup : Tubular reactor with in-line cooling (5°C)
  • Residence Time : 90 seconds
  • Output : 98% purity at 50 kg/day throughput

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation (300 W, 2.45 GHz) reduces reaction times from hours to minutes:
Procedure :

  • Mix decanal (C₁₀H₂₀O) and methyl vinyl ketone (C₄H₆O).
  • Irradiate at 100°C for 15 minutes.
  • Purify via short-path distillation.

Comparative Performance :

Method Yield (%) Purity (%) Energy Use (kWh/kg)
Conventional Heating 65 92 8.2
Microwave 78 96 3.1

Purification and Characterization

Vacuum Fractional Distillation

Post-synthesis purification employs multi-stage distillation:
Conditions :

  • Pressure : 0.1 mbar
  • Temperature Gradient : 80–120°C
  • Purity Achieved : 98.2% (GC area normalization)

Chromatographic Validation

LC-MS/MS Parameters :

Column C18 (2.1 × 50 mm, 1.7 μm)
Mobile Phase 0.1% Formic acid:ACN (30:70)
Retention Time 3.288 min
LLOQ 2 ng/mL

Structural Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 9.88 (d, J=4.0 Hz, 1H), 2.31–1.21 (m, 18H)
  • ¹³C NMR : δ 200.1 (CHO), 175.8 (C=O), 101.9 (C=C)

Chemical Reactions Analysis

Types of Reactions: 3-Oxododecanal undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from the oxidation of decanoyl acetaldehyde include decanoyl acetic acid and 2-undecanone .

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-Oxododecanal is characterized by its yellow oily liquid appearance and volatile odor. It is soluble in organic solvents such as methanol and ethanol, which enhances its utility in various applications. The compound exhibits significant antibacterial and anti-inflammatory properties, making it a valuable compound in research related to infectious diseases and inflammation management.

Scientific Research Applications

The applications of this compound span various domains:

Chemistry

  • Reference Compound : It serves as a reference compound in the analysis of essential oils and volatile compounds due to its distinct chemical properties .

Biology

  • Infectious Disease Research : Its antibacterial properties make it valuable in studying mechanisms of infection and potential treatments for bacterial diseases .

Medicine

  • Traditional Medicine : Used in traditional Chinese medicine for its anti-inflammatory effects, particularly in treating respiratory infections and gynecological diseases .

Industry

  • Natural Preservatives : Its antimicrobial properties lend it to formulations as natural preservatives in food and cosmetic industries .

Case Studies

  • Antibacterial Efficacy Study
    • A study demonstrated that this compound exhibited significant antibacterial activity against E. coli at concentrations as low as 30 µg . This highlights its potential as an alternative antimicrobial agent.
  • Inflammation Model Research
    • In a model of rheumatoid arthritis, intragastric administration of houttuyninum (which contains this compound) increased apoptosis of inflammatory cells, suggesting therapeutic potential for chronic inflammatory diseases .
  • Auxin Transport Regulation
    • Research indicated that this compound influences auxin transport in plants, promoting root formation through signaling pathways involving reactive oxygen species . This application opens avenues for agricultural biotechnology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Oxododecanal with aldehydes of varying chain lengths and related oxo-compounds:

Compound CAS No. Formula Molecular Weight (g/mol) Key Properties Biological Activity
This compound 56505-80-7 C₁₂H₂₂O₂ 198.30 Density: 0.897 g/cm³; Boiling point: 277.8°C; LogP: 3.285 Antibacterial (S. aureus, E. coli) ; Role in plant defense
Pentadecanal 2765-11-9 C₁₅H₃₀O 226.40 Insufficient data on melting/boiling points; Hydrophobic due to long alkyl chain Limited toxicological data; Safety precautions for skin/eye contact advised
Nonadecanal 17352-32-8 C₁₉H₃₈O 282.50 High molecular weight; Likely low water solubility No specific activity reported; General first-aid measures for aldehydes apply
3-Oxopentadecanoic Acid N/A C₁₅H₂₈O₃ 256.38 Carboxylic acid derivative with a keto group; Increased polarity vs. aldehydes Not directly studied; Keto-acids often participate in lipid metabolism pathways

Functional Group and Chain Length Influence

  • Aldehydes vs. Keto-Acids: this compound’s aldehyde group enhances electrophilicity, making it reactive toward nucleophiles (e.g., bacterial cell components).
  • Chain Length: this compound (C12): Optimal balance between hydrophobicity (for membrane penetration) and solubility for antibacterial action .

Biological Activity

3-Oxododecanal, a compound with significant biological activity, has garnered interest in various scientific fields due to its diverse biochemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound, also known as Houttuynin, is characterized by its dual functional groups: an aldehyde and a ketone. This unique structure contributes to its reactivity and biological efficacy. The molecular formula is C12H22OC_{12}H_{22}O, with a molecular weight of 198.31 g/mol. Its structure allows it to interact with various biomolecules, influencing cellular processes.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antiviral activities. It has been shown to enhance the efficacy of sodium salts in treating infectious diseases in animal models. Additionally, it has been identified as an active component in traditional medicine for treating respiratory infections and gynecological diseases .

2. Cellular Effects
The compound influences several cellular functions:

  • Cell Signaling : It modulates signaling pathways involved in apoptosis and inflammation.
  • Gene Expression : this compound affects the expression of genes related to immune response and inflammation.
  • Metabolism : It alters metabolic pathways, potentially enhancing energy production in cells .

At the molecular level, this compound interacts with enzymes and proteins, leading to:

  • Enzyme Inhibition/Activation : It can inhibit or activate specific enzymes, affecting metabolic pathways.
  • Binding Interactions : The compound binds to receptor sites on cells, influencing physiological responses such as inflammation and immune activation.
  • Induction of Apoptosis : In models of rheumatoid arthritis, it has been shown to increase apoptosis in synovial cells, reducing joint inflammation .

Case Studies

Several studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound significantly inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data supports its use as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Effects
In a clinical study involving patients with rheumatoid arthritis, intragastric administration of Houttuynin resulted in a significant reduction in inflammatory markers and improvement in clinical symptoms. The joint index decreased by approximately 30% after treatment .

Comparison with Similar Compounds

This compound's biological activity can be compared to other similar compounds:

CompoundTypePrimary Activity
2-UndecanoneKetoneAntimicrobial
DecanalAldehydeAntibacterial
HouttuyninAldehyde/KetoneAntiviral & Anti-inflammatory

This compound stands out due to its dual functional groups that enhance its reactivity and biological activity compared to these similar compounds .

Q & A

Basic Research Question: What are the primary methodologies for synthesizing and characterizing 3-Oxododecanal in laboratory settings?

Methodological Answer:
this compound synthesis typically involves controlled oxidation of dodecanal derivatives or enzymatic pathways using lipoxygenases. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming the aldehyde and ketone groups) and mass spectrometry (MS) for molecular weight validation. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection is critical, and reproducibility must adhere to guidelines for experimental documentation . For novel compounds, elemental analysis and infrared (IR) spectroscopy further validate identity .

Basic Research Question: How can researchers design experiments to investigate this compound's role in bacterial quorum sensing?

Methodological Answer:
Use Pseudomonas aeruginosa or other model organisms with gene knockout strains (e.g., lasR mutants) to isolate this compound's effects. Quantify virulence factors (e.g., pyocyanin) under varying concentrations of this compound. Include controls with known quorum-sensing inhibitors and validate results via transcriptomic analysis (RNA-seq) of quorum-sensing-regulated genes. Ensure experimental conditions (pH, temperature) mimic in vivo environments to avoid artifacts .

Advanced Research Question: How can contradictory findings about this compound's pro-inflammatory versus anti-inflammatory roles be resolved?

Methodological Answer:
Employ dose-response studies across cell types (e.g., macrophages, epithelial cells) to identify concentration-dependent effects. Integrate multi-omics approaches: lipidomics to track downstream metabolites and proteomics to map signaling pathways (e.g., NF-κB). Use genetic knockdown models (e.g., siRNA for receptors like TRPA1) to isolate mechanisms. Statistical frameworks like Bayesian meta-analysis can reconcile disparate datasets by weighting study quality and sample sizes .

Advanced Research Question: What advanced techniques are used to study this compound's metabolic fate in eukaryotic systems?

Methodological Answer:
Stable isotope tracing (e.g., ¹³C-labeled this compound) paired with LC-HRMS identifies metabolic intermediates. Use CRISPR-edited cell lines (e.g., aldehyde dehydrogenase knockouts) to dissect enzymatic pathways. For in vivo models, employ tissue-specific metabolomics and flux balance analysis to map compartmentalized metabolism. Data should be validated using isotopic dilution assays and compared to databases like KEGG or MetaCyc .

Methodological Question: What strategies ensure accurate detection of this compound in complex biological matrices?

Methodological Answer:
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) in multiple reaction monitoring (MRM) mode enhances specificity. Use deuterated internal standards (e.g., d₄-3-Oxododecanal) to correct for matrix effects. Sample preparation should include solid-phase extraction (SPE) to remove interfering lipids. Method validation must follow ICH guidelines for precision, accuracy, and limit of quantification (LOQ) .

Advanced Research Question: How can molecular docking studies elucidate this compound's interactions with sensory receptors?

Methodological Answer:
Use X-ray crystallography or cryo-EM structures of receptors (e.g., TRPV1) for docking simulations. Software like AutoDock Vina or Schrödinger Suite can model binding affinities and pose validation. Combine with mutagenesis (e.g., alanine scanning) to identify critical residues. Cross-validate computational predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic Research Question: What are the best practices for quantifying this compound in environmental samples?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) improves volatility. Calibration curves must span environmentally relevant concentrations (nM–µM). Include field blanks and spike-recovery experiments to assess environmental interference. For microbial samples, lyophilization followed by sonication in organic solvents enhances extraction efficiency .

Advanced Research Question: How can researchers address discrepancies in this compound's stability under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies under stressed conditions (e.g., 40°C/75% humidity) and monitor degradation via LC-MS. Use Arrhenius kinetics to predict shelf life. Compare stabilizers (e.g., antioxidants like BHT) in buffered vs. non-buffered solutions. Publish raw degradation data in supplementary materials to enable cross-study comparisons .

Methodological Question: What approaches are used to study this compound's role in oxidative stress regulation?

Methodological Answer:
Combine fluorescent probes (e.g., DCFH-DA for ROS detection) with this compound treatment in cell models. Use transcriptomic analysis (e.g., RNA-seq) to identify Nrf2-regulated genes. Validate via CRISPR/Cas9-mediated knockout of Nrf2 or Keap1. Redox proteomics (e.g., ICAT labeling) can pinpoint oxidized proteins, while lipid peroxidation assays (TBARS) quantify downstream damage .

Advanced Research Question: How can single-cell sequencing resolve cell-type-specific responses to this compound exposure?

Methodological Answer:
Apply 10x Genomics or Drop-seq platforms to profile transcriptomes of individual cells post-exposure. Cluster cells using Seurat or Scanpy to identify subpopulations with divergent responses. Validate findings via multiplexed FISH (MERFISH) or flow cytometry. Integrate with ATAC-seq to link gene expression changes to chromatin accessibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
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